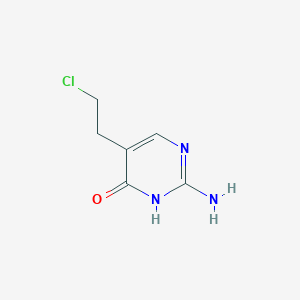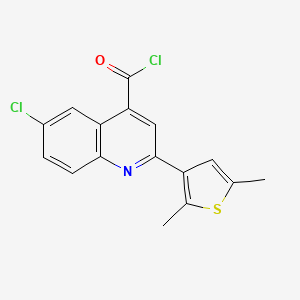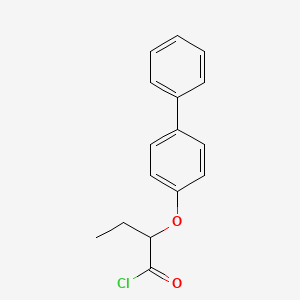
2-氨基-1-(吡啶-4-基)乙醇二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its light yellow solid form and is primarily used in research settings .
科学研究应用
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride typically involves the reaction of pyridine derivatives with amino alcohols. One common method includes the reaction of 4-pyridinecarboxaldehyde with 2-aminoethanol in the presence of a reducing agent to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
作用机制
The mechanism of action of 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making it useful in both research and therapeutic contexts .
相似化合物的比较
Similar Compounds
- 2-Amino-1-(pyridin-3-yl)ethanol dihydrochloride
- 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride
- 2-Amino-1-(pyridin-4-yl)propanol dihydrochloride
Uniqueness
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. This uniqueness makes it a valuable tool in research and industrial applications, offering different reactivity and binding properties compared to its analogs .
属性
CAS 编号 |
90345-25-8 |
|---|---|
分子式 |
C7H11ClN2O |
分子量 |
174.63 g/mol |
IUPAC 名称 |
2-amino-1-pyridin-4-ylethanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4,7,10H,5,8H2;1H |
InChI 键 |
OGFHOEYYXFBSRQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(CN)O.Cl.Cl |
规范 SMILES |
C1=CN=CC=C1C(CN)O.Cl |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)
![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)

